
2-((4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)oxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)oxy)acetic acid is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromo substituent at the 4-position and a dimethyl group at the 1 and 3 positions of the pyrazole ring, along with an acetic acid moiety attached via an oxygen atom at the 5-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)oxy)acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of appropriate precursors such as hydrazines and 1,3-diketones.
Bromination: The pyrazole ring is then brominated at the 4-position using bromine or a brominating agent like N-bromosuccinimide (NBS).
Attachment of the Acetic Acid Moiety: The final step involves the attachment of the acetic acid moiety via an ether linkage, which can be accomplished through the reaction of the brominated pyrazole with chloroacetic acid in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-((4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)oxy)acetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the functional groups present and the reagents used.
Esterification and Amidation: The acetic acid moiety can participate in esterification or amidation reactions to form esters or amides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve heating in a suitable solvent like ethanol or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Esterification and Amidation: Catalysts like sulfuric acid or dicyclohexylcarbodiimide (DCC) are often used to facilitate these reactions.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or substituted amines.
Oxidation and Reduction Products: These reactions can yield various oxidized or reduced forms of the compound.
Esterification and Amidation Products: Esters and amides derived from the acetic acid moiety.
Applications De Recherche Scientifique
2-((4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)oxy)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-((4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)oxy)acetic acid depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The presence of the bromo and dimethyl groups can influence its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-1,3-dimethyl-1H-pyrazole: Lacks the acetic acid moiety but shares the pyrazole core structure.
2-((4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)oxy)acetic acid: Similar structure with a chlorine atom instead of bromine.
1,3-Dimethyl-4-nitro-1H-pyrazole: Contains a nitro group instead of a bromo group.
Uniqueness
2-((4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)oxy)acetic acid is unique due to the combination of its bromo substituent, dimethyl groups, and acetic acid moiety. This unique structure imparts specific chemical and biological properties that can be exploited in various applications.
Propriétés
Formule moléculaire |
C7H9BrN2O3 |
|---|---|
Poids moléculaire |
249.06 g/mol |
Nom IUPAC |
2-(4-bromo-2,5-dimethylpyrazol-3-yl)oxyacetic acid |
InChI |
InChI=1S/C7H9BrN2O3/c1-4-6(8)7(10(2)9-4)13-3-5(11)12/h3H2,1-2H3,(H,11,12) |
Clé InChI |
AJTDMLVKXLZSFR-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=C1Br)OCC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




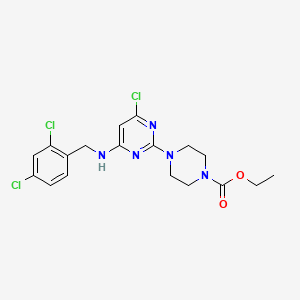
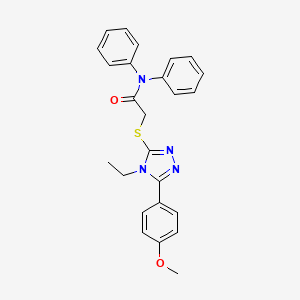
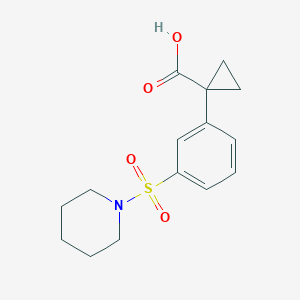



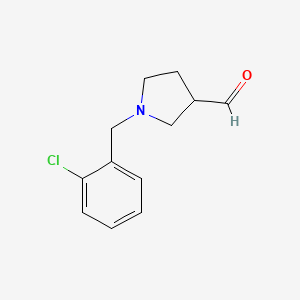
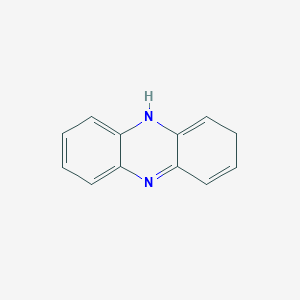
![2-(4-Bromophenyl)-4-chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B11784045.png)
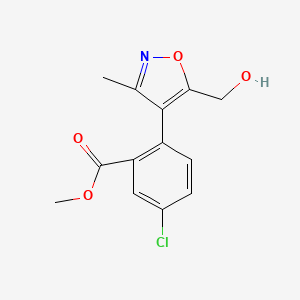
![tert-Butyl 7-fluoro-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B11784069.png)

